2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide
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Overview
Description
2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide is an organic compound with a complex structure that includes an amino group, a chloro group, a fluorine atom, and a sulfanyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction where a suitable sulfanyl group is introduced to the aromatic ring containing the amino, chloro, and fluorine substituents. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-2’-fluorobenzophenone: Shares similar functional groups but differs in the overall structure.
(2-Amino-5-chlorophenyl)(4-fluorophenyl)methanone: Another related compound with a different arrangement of atoms.
Uniqueness
2-[(5-Amino-2-chloro-4-fluorophenyl)sulfanyl]-N,N-dimethylbutanamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
103087-84-9 |
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Molecular Formula |
C12H16ClFN2OS |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
2-(5-amino-2-chloro-4-fluorophenyl)sulfanyl-N,N-dimethylbutanamide |
InChI |
InChI=1S/C12H16ClFN2OS/c1-4-10(12(17)16(2)3)18-11-6-9(15)8(14)5-7(11)13/h5-6,10H,4,15H2,1-3H3 |
InChI Key |
VLNHDVGSNUTECJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(C)C)SC1=C(C=C(C(=C1)N)F)Cl |
Origin of Product |
United States |
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